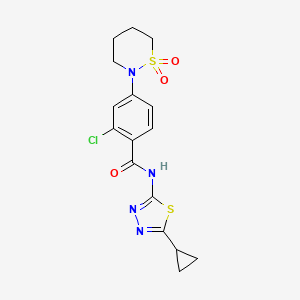
2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a cyclopropyl group, a thiadiazole ring, and a dioxido-thiazinan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors under conditions that promote cyclization.
Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropylating agents.
Formation of the Dioxido-Thiazinan Ring: This involves the oxidation of a thiazinan precursor.
Coupling with Benzamide: The final step involves coupling the synthesized intermediates with a benzamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazinan ring.
Reduction: Reduction reactions may target the chloro group or other reducible moieties.
Substitution: The chloro group can be substituted by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities. Its structural features suggest it could interact with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide: Lacks the dioxido-thiazinan ring.
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide: Lacks the chloro group.
Uniqueness
The presence of both the chloro group and the dioxido-thiazinan ring in 2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide makes it unique compared to its similar compounds. These structural features may confer distinct chemical reactivity and biological activity, making it a compound of interest for further research and development.
Propiedades
Fórmula molecular |
C16H17ClN4O3S2 |
|---|---|
Peso molecular |
412.9 g/mol |
Nombre IUPAC |
2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(1,1-dioxothiazinan-2-yl)benzamide |
InChI |
InChI=1S/C16H17ClN4O3S2/c17-13-9-11(21-7-1-2-8-26(21,23)24)5-6-12(13)14(22)18-16-20-19-15(25-16)10-3-4-10/h5-6,9-10H,1-4,7-8H2,(H,18,20,22) |
Clave InChI |
DZWMHTMFESEEST-UHFFFAOYSA-N |
SMILES canónico |
C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)NC3=NN=C(S3)C4CC4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl}-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12180545.png)
![1-(4-methoxyphenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12180549.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12180558.png)
![3,4-dimethoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12180563.png)
![6-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-7H-purine](/img/structure/B12180582.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidine-3-carboxamide](/img/structure/B12180596.png)

![[2-chloro-5-(1H-tetrazol-1-yl)phenyl][4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12180602.png)
![N-[4-({(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B12180608.png)
![3-ethyl-N-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12180615.png)
![4-{[(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide](/img/structure/B12180621.png)
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B12180623.png)

![N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B12180627.png)
